Selenium-78

Isotope Dilution Mass Spectrometry ICP-MS Analytical Chemistry

Researchers needing long-term tracer stability without decay constraints rely on enriched stable isotopes. Selenium-78 (CAS 14833-16-0) is a non-radioactive isotope with ~23.8% natural abundance, commercially enriched to ≥99.30% for precise isotope dilution MS. • Achieves 1.8% RSD in bromine-free matrices, outperforming Se-76 (8.6%) and Se-77 (6.3%) in ID-ICP-MS. • Validated GC-MS internal standard for metabolic tracer studies in serum, liver, and fecal samples. • Target material for ⁷⁸Se(n,γ)⁷⁹Se cross-section measurements and Br-77 therapeutic radioisotope production. Available as elemental metal (≥98% purity, light gray powder/pellets) or ICP-MS standard solution (10 µg/mL in 2% HNO₃). Shipped under UN3288-compliant conditions with full SDS.

Molecular Formula Se
Molecular Weight 77.917309 g/mol
CAS No. 14833-16-0
Cat. No. B083074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelenium-78
CAS14833-16-0
Synonyms78Se isotope
Se-78 isotope
Selenium-78
Molecular FormulaSe
Molecular Weight77.917309 g/mol
Structural Identifiers
SMILES[Se]
InChIInChI=1S/Se/i1-1
InChIKeyBUGBHKTXTAQXES-BJUDXGSMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Selenium-78 Specifications and Procurement


Selenium-78 is a stable, non-radioactive isotope of selenium with atomic number 34 and mass number 78, comprising 34 protons and 44 neutrons. It is one of five naturally occurring stable selenium isotopes, constituting approximately 23.78% of natural selenium or 23.693 at.% based on high-precision MC-ICP-MS measurements [1]. It is commercially available in isotopically enriched form at ≥99.30% enrichment level as elemental metal , as well as in ICP-MS isotopic standard solutions at 10 μg/mL in 2% HNO₃ . As a stable nuclide, it is suitable for applications requiring long-term tracer stability without radioactive decay constraints.

Selenium-78 Isotope Specificity


Selenium isotopes are not functionally interchangeable due to three critical differentiating factors. First, each isotope presents distinct spectral interference profiles in ICP-MS analysis: Se-78 experiences severe interference from BrH⁺ polyatomic ions in complex biological matrices, whereas Se-76 and Se-77 do not face comparable Br-derived interferences, directly impacting analytical accuracy and precision depending on sample matrix [1]. Second, natural isotopic abundance differs dramatically among stable Se isotopes (Se-78 at ~23.8%, Se-76 at ~9.4%, Se-77 at ~7.6%, Se-82 at ~8.7%), creating divergent signal-to-background characteristics and spike availability/cost considerations . Third, nuclear properties such as neutron capture cross sections vary substantially across the isotope series, with Se-78 having a uniquely high impact on stellar nucleosynthesis abundance predictions and specific utility in therapeutic radioisotope production (Br-77) [2][3]. These differences establish Se-78 as a specialized selection rather than a generic substitute.

Selenium-78 Quantitative Evidence


ID-ICP-MS Precision vs. Se-76 and Se-77

In a direct head-to-head comparison of ⁷⁶Se, ⁷⁷Se, and ⁷⁸Se as spike isotopes for isotope dilution analysis of selenium using quadrupole ICP-MS with an octopole reaction cell, Se-78 demonstrated marginally superior performance in inorganic standard solution analysis. All three spikes achieved less than 1% error and less than 1% RSD for both short-term (single day) and long-term (several months) periods, but ⁷⁸Se showed a bit better precision than ⁷⁶Se and ⁷⁷Se [1]. However, the study identified a critical matrix-dependent limitation: in complex biological matrices such as mussel tissue (NIST SRM 2976), ⁷⁸Se produced inaccurate results with over 100% RSD due to severe BrH⁺ polyatomic interference, whereas ⁷⁶Se and ⁷⁷Se yielded recovery rates of 98.6% and 104.2%, respectively, with errors under 5% [1].

Isotope Dilution Mass Spectrometry ICP-MS Analytical Chemistry

Natural Abundance Signal Advantage

Among the five stable selenium isotopes, Se-78 possesses the second-highest natural isotopic abundance at 23.78% (or 23.693 at.% based on high-precision MC-ICP-MS calibration) [1]. This contrasts substantially with Se-76 at 9.36%, Se-77 at 7.63%, Se-82 at 8.73%, and Se-74 at 0.89% . In conventional single-isotope monitoring ICP-MS without isotope dilution, the higher natural abundance of Se-78 translates directly to superior signal intensity and improved counting statistics at equivalent analyte concentrations. For quantification of unspiked natural selenium in biological or environmental samples, monitoring mass 78 yields approximately 2.5-fold higher sensitivity than monitoring mass 76 and approximately 3.1-fold higher than mass 77, assuming equivalent instrumental transmission efficiency .

Natural Isotopic Abundance ICP-MS Signal-to-Noise Elemental Analysis

Neutron Capture in Astrophysics and Radioisotope Production

Systematic measurements of neutron capture cross sections for all stable Se isotopes (⁷⁴,⁷⁶,⁷⁷,⁷⁸,⁸⁰,⁸²Se) were performed in the neutron energy region from 10 to 600 keV using highly isotopically enriched Se samples and a pulsed neutron source via the ⁷Li(p,n)⁷Be reaction [1]. The ⁷⁸Se(n,γ)⁷⁹Se cross section has been specifically identified as having a high impact on the abundances of ⁷⁸Se produced during the slow neutron capture process (s-process) in massive stars [2]. Recent measurements at the CERN n_TOF facility provided Maxwellian-averaged cross section (MACS) values for stellar temperatures between kT=5 and 100 keV with uncertainties between 4.6% and 5.8%, resulting in substantial decreases of 20–30% in predicted ⁷⁸Se s-process abundances [2]. Additionally, Se-78 serves as a precursor target for production of the therapeutic radioisotope Br-77 [3].

Neutron Capture Cross Section Nuclear Astrophysics Radioisotope Production

Internal Standard in GC-MS for Selenium Metabolism Studies

In a comparative evaluation of analytical platforms for selenium stable isotope tracer studies in dairy cows, gas chromatography mass spectrometry (GCMS) and inductively coupled plasma mass spectrometry (ICPMS) were assessed for quantitative Se analysis in biological matrices by isotope dilution [1]. GCMS using Se-78 as the internal standard and ICPMS using Se-76 as the internal standard were both found to be accurate for quantitative Se analysis [1]. The study established that Se-76 was the isotope of choice for metabolic tracers when sample analysis was performed by GCMS, whereas Se-77 and Se-82 were preferred when analysis was by ICPMS [1]. This platform-dependent isotope selection demonstrates that Se-78 is specifically validated as an internal standard for GCMS-based selenium quantification in biological matrices such as serum, liver, and fecal samples.

Stable Isotope Tracer GC-MS Selenium Metabolism

Natural Abundance Reference for Exogenous Metabolite Detection

In a metabolic tracing study of selenoneine methylation in mice, Se-76-labeled selenoneine was biosynthesized and administered to animals, with subsequent LC-ICP-MS analysis of urinary metabolites [1]. The study demonstrated that Se-76-labeled Se-methylselenoneine was detected in urine, whereas Se-78 and Se-80-labeled Se-methylselenoneine arising from natural abundance selenium isotopes was hardly detected [1]. This differential detection pattern establishes Se-78 (along with Se-80) as an effective natural abundance reference channel: the absence of signal at m/z 78 and 80 confirms that detected metabolites originate exclusively from the administered enriched tracer rather than from endogenous selenium pools. This approach validates Se-78 as a critical control isotope in multi-isotope tracing experimental designs, distinct from the active tracer isotope (Se-76 in this case).

Metabolomics Stable Isotope Tracing LC-ICP-MS

Selenium-78 Research and Industrial Applications


Isotope Dilution ICP-MS for Simple-Matrix Samples

For quantification of selenium in inorganic standard solutions or simple-matrix reference materials (e.g., NIST SRM 1568a rice flour), Se-78 isotope spikes provide optimal analytical precision with %RSD of 1.8%, outperforming Se-76 (8.6% RSD) and Se-77 (6.3% RSD) [1]. Users should select Se-78 as the spike isotope specifically when sample matrices are free of significant bromine content, as BrH⁺ polyatomic interference at m/z 78 can degrade accuracy in Br-rich samples [1].

GC-MS Selenium Tracer Studies in Biological Systems

When conducting selenium metabolic tracer studies using gas chromatography mass spectrometry (GC-MS) as the analytical platform, Se-78 is the validated internal standard for accurate isotope dilution quantification in biological matrices including serum, liver, and fecal samples [2]. This platform-specific validation makes Se-78 the preferred procurement choice for GC-MS-based selenium tracer experiments, whereas ICP-MS-based studies would alternatively require Se-76, Se-77, or Se-82 [2].

Neutron Capture Cross Sections and Stellar Nucleosynthesis

Highly isotopically enriched Se-78 (>99.3% enrichment) is essential for precise measurement of the ⁷⁸Se(n,γ)⁷⁹Se neutron capture cross section, a key nuclear data input for modeling the slow neutron capture process (s-process) in massive stars and AGB stars [3]. Updated cross section measurements at CERN have resulted in 20–30% revisions to predicted ⁷⁸Se s-process abundances [3]. Enriched Se-78 is also used as target material for production of the therapeutic radioisotope Br-77 [4].

Natural Abundance Reference in Multi-Isotope Tracing

In experimental designs employing enriched selenium isotope tracers (e.g., Se-76-labeled compounds), the natural abundance Se-78 channel serves as a critical negative control to verify that detected metabolites originate exclusively from the administered tracer rather than endogenous selenium pools [5]. This application requires Se-78 at natural isotopic abundance (approximately 23.8%) rather than isotopically enriched material, and is applicable to LC-ICP-MS-based metabolomics and selenoprotein biosynthesis studies [5].

Technical Documentation Hub

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